meta-Hydroxybenzoylecgonine-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

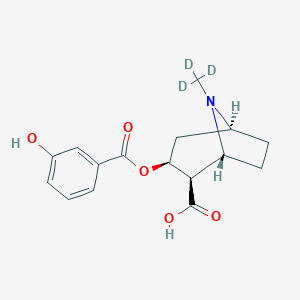

meta-Hydroxybenzoylecgonine-D3 is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The presence of a hydroxybenzoyl group and a trideuteriomethyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meta-Hydroxybenzoylecgonine-D3 typically involves multiple steps, including the formation of the bicyclic core, introduction of the hydroxybenzoyl group, and incorporation of the trideuteriomethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Types of Reactions:

Oxidation: The hydroxybenzoyl group can undergo oxidation reactions to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Forensic Toxicology

a. Standard Reference Material

m-OH-BE-D3 serves as a certified reference material in forensic toxicology, aiding in the accurate detection and quantification of cocaine and its metabolites in biological samples. It is particularly useful for urine drug testing and clinical toxicology applications via techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) .

b. Method Validation

Research has optimized methods for analyzing m-OH-BE in human urine, demonstrating its utility in forensic settings. For instance, a study validated a method for detecting cocaine metabolites, including m-OH-BE, emphasizing its importance in confirming drug exposure .

Clinical Applications

a. Drug Exposure Monitoring

m-OH-BE-D3 is utilized in monitoring fetal exposure to cocaine through meconium analysis. Studies have shown that meconium offers a more reliable specimen than maternal or neonatal urine for detecting drug exposure during pregnancy . The use of m-OH-BE-D3 enhances the accuracy of these assessments.

b. Stability Studies

Research assessing the stability of cocaine metabolites, including m-OH-BE, contributes to better practices in toxicology. By determining optimal storage conditions for these metabolites, clinicians can ensure the reliability of test results over time .

Analytical Techniques

a. High-Performance Liquid Chromatography (HPLC)

m-OH-BE-D3 has been incorporated into HPLC methods for the simultaneous analysis of multiple cocaine metabolites in various biological matrices. This approach allows for comprehensive profiling of drug exposure and metabolism .

b. Solid-Phase Extraction (SPE)

Automated systems utilizing solid-phase extraction coupled with LC-MS/MS have been developed to process urine samples efficiently. These systems can quantify m-OH-BE alongside other metabolites, improving throughput and reliability in toxicological analyses .

Research Studies

Several studies have highlighted the significance of m-OH-BE-D3 in understanding cocaine metabolism and exposure:

- Study on Meconium Analysis : A comprehensive analysis demonstrated that m-OH-BE could be reliably detected in meconium samples from infants exposed to cocaine, confirming its role as a biomarker for prenatal drug exposure .

- Evaluation of Hydroxy Metabolites : Research investigating the presence of hydroxycocaine metabolites alongside m-OH-BE provided insights into the metabolic pathways of cocaine and its derivatives .

Data Table: Summary of Key Applications

Mechanism of Action

The mechanism by which meta-Hydroxybenzoylecgonine-D3 exerts its effects involves interactions with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The trideuteriomethyl group may influence the compound’s metabolic stability and bioavailability. Pathways involved include enzyme inhibition and receptor binding, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but lacks the trideuteriomethyl group.

(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid: Contains a trifluoromethyl group instead of a trideuteriomethyl group.

Uniqueness: The presence of the trideuteriomethyl group in meta-Hydroxybenzoylecgonine-D3 distinguishes it from similar compounds, potentially enhancing its metabolic stability and altering its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

meta-Hydroxybenzoylecgonine-D3 (m-OH-BE-D3) is a stable isotope-labeled analog of the metabolite meta-hydroxybenzoylecgonine, which is a significant metabolite of cocaine. Understanding the biological activity of this compound is crucial for its applications in toxicology, pharmacology, and forensic science. This article reviews the available literature on the biological activity, metabolism, and implications of m-OH-BE-D3, supported by data tables and case studies.

m-OH-BE-D3 is derived from cocaine and exhibits unique chemical properties that influence its biological activity. The compound's structure allows it to interact with various biological systems, particularly in relation to drug metabolism and receptor binding.

Metabolism

m-OH-BE-D3 is primarily formed through the metabolic processes of cocaine. The primary metabolic pathways include:

- Hydroxylation : Cocaine undergoes N-demethylation and hydroxylation to form m-OH-BE-D3, which can further metabolize into other compounds.

- Enzymatic Activity : Cytochrome P450 enzymes play a significant role in the metabolism of cocaine and its derivatives, including m-OH-BE-D3 .

Pharmacological Effects

Research indicates that m-OH-BE-D3 retains some pharmacological properties associated with cocaine metabolites. Its effects can be categorized as follows:

- CNS Activity : Studies have shown that m-OH-BE-D3 can influence neurotransmitter systems, particularly dopamine receptors, similar to other cocaine metabolites .

- Toxicological Implications : The compound has been identified as contributing to the immunoreactivity in assays for benzoylecgonine in meconium, making it important for detecting fetal exposure to cocaine .

Case Studies

- Forensic Toxicology : A study highlighted the utility of m-OH-BE-D3 in enhancing the detection of cocaine exposure in hair samples using gas chromatography-mass spectrometry (GC-MS). The findings suggested that incorporating m-OH-BE-D3 into testing protocols could improve sensitivity and specificity for cocaine-related analyses .

- Stability Studies : Research assessed the stability of m-OH-BE-D3 in various matrices (e.g., urine, meconium) to optimize forensic practices. Results indicated that specific storage conditions significantly affect the stability and detectability of this metabolite .

Data Tables

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| meta-Hydroxybenzoylecgonine | Hydroxylation of cocaine | CNS activity; receptor binding |

| para-Hydroxybenzoylecgonine | N-demethylation of cocaine | Similar effects on neurotransmitters |

| Benzoylecgonine | Primary metabolite of cocaine | Used as a standard in toxicology |

Discussion

The biological activity of m-OH-BE-D3 underscores its relevance in both pharmacology and forensic science. Its ability to interact with neurotransmitter systems suggests potential implications for understanding addiction mechanisms and drug interactions. Furthermore, its role in toxicological assays highlights its importance in clinical and forensic settings.

Properties

IUPAC Name |

(1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-17-10-5-6-12(17)14(15(19)20)13(8-10)22-16(21)9-3-2-4-11(18)7-9/h2-4,7,10,12-14,18H,5-6,8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJJCRPRQYXLRE-MFZOGSLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.